molecular formula C9H11BrClN B1522166 7-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 1195901-53-1

7-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B1522166
CAS No.: 1195901-53-1
M. Wt: 248.55 g/mol
InChI Key: KPGKNWBIPSLETQ-UHFFFAOYSA-N
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Description

7-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular formula C9H11BrClN It is a derivative of tetrahydroquinoline, featuring a bromine atom at the 7th position and a hydrochloride group

Mechanism of Action

Target of Action

The primary targets of 7-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It is believed to interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .

Pharmacokinetics

It is known that the compound is insoluble in water, which may affect its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As a pharmaceutical intermediate, it may be used in the synthesis of more complex compounds with therapeutic potential .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a cool, dry place in a tightly closed container to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the bromination of 1,2,3,4-tetrahydroquinoline. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinoline compounds .

Scientific Research Applications

7-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride
  • 6-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride
  • 7-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride

Comparison: Compared to its analogs, 7-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to the position of the bromine atom, which significantly influences its chemical reactivity and biological activity. The presence of the bromine atom at the 7th position enhances its potential interactions with biological targets, making it a valuable compound for research .

Properties

IUPAC Name

7-bromo-1,2,3,4-tetrahydroquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c10-8-4-3-7-2-1-5-11-9(7)6-8;/h3-4,6,11H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGKNWBIPSLETQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)Br)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660679
Record name 7-Bromo-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195901-53-1
Record name Quinoline, 7-bromo-1,2,3,4-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1195901-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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